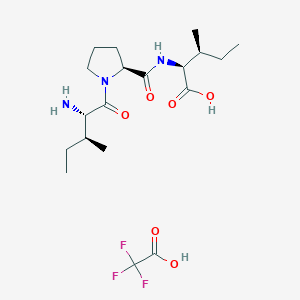

二丙通A(三氟乙酸盐)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diprotin A (TFA), also known as Ile-Pro-Ile TFA, is an inhibitor of dipeptidyl peptidase IV (DPP-IV) . It has been established that Diprotin A (TFA) can reduce vascular endothelial (VE)-cadherin disruption by inhibiting the increase in cleaved β-catenin in response to hypoxia, thereby protecting the vascular barrier of human umbilical vein endothelial cells .

Synthesis Analysis

While specific synthesis details for Diprotin A (TFA) were not found, it’s known that Diprotin A is a tripeptide with the sequence Ile-Pro-Ile . The synthesis of such peptides typically involves solid-phase peptide synthesis methods, but the exact process for Diprotin A (TFA) would require more specific information.Physical And Chemical Properties Analysis

Diprotin A (TFA) has a molecular weight of 455.47 . It appears as a white to off-white solid . It is soluble in water, with a solubility of ≥ 77.5 mg/mL .科学研究应用

Neurovascular Protection in Ischemic Cerebral Stroke

Diprotin A TFA, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has been shown to exert neurovascular protection in ischemic cerebral stroke. This compound can reduce vascular endothelial (VE)-cadherin disruption by inhibiting the increase in cleaved β-catenin in response to hypoxia. This action helps protect the vascular barrier of human umbilical vein endothelial cells . In a study involving mice, Diprotin A TFA reduced cerebral infarction volume, increased vascular area and length around the brain injury, and improved blood-brain barrier (BBB) permeability .

作用机制

Target of Action

Diprotin A (TFA), also known as Ile-Pro-Ile TFA, is an inhibitor of dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism, making it a primary target for Diprotin A (TFA).

Mode of Action

Diprotin A (TFA) interacts with its target, DPP-IV, by inhibiting its activity . This inhibition leads to a reduction in the disruption of vascular endothelial (VE)-cadherin . VE-cadherin is a protein that plays a crucial role in maintaining the integrity of the vascular barrier. Diprotin A (TFA) achieves this by inhibiting the increase in cleaved β-catenin in response to hypoxia .

Biochemical Pathways

The primary biochemical pathway affected by Diprotin A (TFA) is the DPP-IV pathway. By inhibiting DPP-IV, Diprotin A (TFA) indirectly affects the regulation of the insulin pathway, which is critical for glucose metabolism . Additionally, it influences the VE-cadherin/β-catenin pathway, which is essential for maintaining vascular integrity .

Pharmacokinetics

It is known that the compound is administered via intraperitoneal injection in experimental settings .

Result of Action

The inhibition of DPP-IV by Diprotin A (TFA) results in several molecular and cellular effects. It reduces cerebral infarction volume, increases vascular area and length around the brain injury, and improves blood-brain barrier (BBB) permeability . It also increases pericyte and basement membrane coverage and upregulates the expression of BBB tight junction proteins .

Action Environment

The action of Diprotin A (TFA) can be influenced by various environmental factors. For instance, in the context of ischemic stroke, the hypoxic environment can enhance the compound’s ability to inhibit the increase in cleaved β-catenin, thereby protecting the vascular barrier .

属性

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O4.C2HF3O2/c1-5-10(3)13(18)16(22)20-9-7-8-12(20)15(21)19-14(17(23)24)11(4)6-2;3-2(4,5)1(6)7/h10-14H,5-9,18H2,1-4H3,(H,19,21)(H,23,24);(H,6,7)/t10-,11-,12-,13-,14-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUYVJOUHGUZNN-BABXMESMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32F3N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diprotin A (TFA) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B2923848.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2923852.png)

![3-[2-({2-[(2,5-difluorophenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2923859.png)

![1-[5-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2923863.png)

![N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide](/img/structure/B2923866.png)